molecular formula C7H8BrNOS B1285126 5-bromo-N,N-dimethylthiophene-2-carboxamide CAS No. 474711-51-8

5-bromo-N,N-dimethylthiophene-2-carboxamide

Cat. No.: B1285126
CAS No.: 474711-51-8
M. Wt: 234.12 g/mol
InChI Key: MTJOLAGVIMFWPP-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylthiophene-2-carboxamide is a halogenated thiophene derivative characterized by a bromine atom at the 5-position of the thiophene ring and a dimethylcarboxamide group at the 2-position. Its molecular formula is C₈H₉BrNOS, with a molecular weight of 259.14 g/mol (). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiophene carboxamides with antibacterial and enzyme inhibitory properties.

Properties

IUPAC Name

5-bromo-N,N-dimethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJOLAGVIMFWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589330
Record name 5-Bromo-N,N-dimethylthiophene-2-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID50589330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474711-51-8
Record name 5-Bromo-N,N-dimethyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474711-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-dimethylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N,N-dimethylthiophene-2-carboxamide

  • Starting Material: Thiophene-2-carboxylic acid or its derivatives
  • Step 1: Acid Chloride Formation
    • React thiophene-2-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride to form thiophene-2-carbonyl chloride.
    • Conditions: Typically reflux in anhydrous solvent (e.g., dichloromethane) under inert atmosphere.
  • Step 2: Amide Coupling
    • React the acid chloride intermediate with dimethylamine (CH3)2NH in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
    • Temperature control (0–5°C) is critical to manage the exothermic reaction.
    • Base such as triethylamine may be added to neutralize HCl formed during the reaction.
  • Purification: Column chromatography or recrystallization to isolate pure N,N-dimethylthiophene-2-carboxamide.

Bromination at the 5-Position

  • Substrate: N,N-dimethylthiophene-2-carboxamide
  • Reagents: Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS)
  • Conditions:
    • Controlled addition of brominating agent in an inert solvent (e.g., dichloromethane) at low temperature to ensure selective monobromination at the 5-position.
    • Reaction time and temperature are optimized to avoid polybromination or side reactions.
  • Workup: Quenching excess bromine, extraction, and purification by recrystallization or chromatography.

Industrial and Research-Scale Production

  • Industrial synthesis often employs automated continuous flow reactors to optimize reaction times, yields, and purity.
  • Reaction parameters such as stoichiometry, temperature, and solvent choice are finely tuned for scale-up.
  • Quality control includes analytical techniques like NMR, HPLC, and mass spectrometry to ensure batch consistency.

Analytical Characterization Supporting Preparation

Technique Purpose Typical Observations for this compound
¹H NMR Spectroscopy Confirm substitution pattern and amide Singlet near 3.0 ppm for N,N-dimethyl protons; aromatic protons consistent with thiophene ring substitution
¹³C NMR Spectroscopy Carbon environment confirmation Signals for thiophene carbons, carbonyl carbon (~165-170 ppm)
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak at m/z 234.12 (M+H)+
Infrared (IR) Spectroscopy Functional group identification Strong C=O stretch around 1650–1700 cm⁻¹; N-H bending and C-Br characteristic peaks
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% typical for research-grade compound

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Acid chloride formation Thiophene-2-carboxylic acid + SOCl2 or oxalyl chloride, reflux, inert atmosphere Thiophene-2-carbonyl chloride intermediate
2 Amide coupling Acid chloride + dimethylamine, 0–5°C, base (triethylamine), inert solvent N,N-dimethylthiophene-2-carboxamide
3 Bromination N,N-dimethylthiophene-2-carboxamide + Br2 or NBS, low temperature, inert solvent This compound

Research Findings and Notes

  • The selectivity of bromination is critical; conditions must avoid overbromination or substitution at undesired positions.
  • The amide coupling step benefits from low temperature and base addition to improve yield and reduce side products.
  • Industrial methods emphasize continuous flow synthesis for reproducibility and scalability.
  • Analytical data consistently confirm the structure and purity, supporting the robustness of the synthetic route.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles. Key examples include:

a. Suzuki–Miyaura Cross-Coupling
This Pd-catalyzed reaction replaces the bromine with aryl or heteroaryl groups using boronic acids. For example:5 Bromo N N dimethylthiophene 2 carboxamide+Ar B OH 2Pd PPh3 4,K3PO45 Aryl N N dimethylthiophene 2 carboxamide+HBr\text{5 Bromo N N dimethylthiophene 2 carboxamide}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_3\text{PO}_4}\text{5 Aryl N N dimethylthiophene 2 carboxamide}+\text{HBr}

  • Conditions : Pd(PPh3_3)4_4 (5–10 mol%), K3_3PO4_4 (base), 1,4-dioxane, 80–100°C, 8–12 hours .
  • Yields : 37–72%, depending on the boronic acid substituent .

b. Amination
Bromine can be replaced by amines under catalytic conditions:5 Bromo N N dimethylthiophene 2 carboxamide+R NH2CuI L Proline5 Amino N N dimethylthiophene 2 carboxamide+HBr\text{5 Bromo N N dimethylthiophene 2 carboxamide}+\text{R NH}_2\xrightarrow{\text{CuI L Proline}}\text{5 Amino N N dimethylthiophene 2 carboxamide}+\text{HBr}

  • Conditions : CuI (10 mol%), L-proline (20 mol%), K2_2CO3_3, DMSO, 100°C .
  • Yields : 45–68% .

Oxidation and Reduction Reactions

a. Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring can be oxidized to sulfoxides or sulfones:5 Bromo N N dimethylthiophene 2 carboxamideH2O2,AcOH5 Bromo N N dimethylthiophene 2 carboxamide 1 oxide sulfoxide \text{5 Bromo N N dimethylthiophene 2 carboxamide}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{5 Bromo N N dimethylthiophene 2 carboxamide 1 oxide sulfoxide }5 Bromo N N dimethylthiophene 2 carboxamideKMnO4,H2SO45 Bromo N N dimethylthiophene 2 carboxamide 1 1 dioxide sulfone \text{5 Bromo N N dimethylthiophene 2 carboxamide}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{5 Bromo N N dimethylthiophene 2 carboxamide 1 1 dioxide sulfone }

  • Yields : Sulfoxides (60–75%), sulfones (50–65%) .

b. Reduction of the Amide Group
The dimethylamide group can be reduced to a methylamine under strong reducing conditions:\text{5 Bromo N N dimethylthiophene 2 carboxamide}\xrightarrow{\text{LiAlH}_4,\text{Et}_2\text{O}}\text{5 Bromo 2 methylaminomethyl thiophene}+\text{CH}_3\text{NH}_2}

  • Yields : 40–55%.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring facilitates EAS at the 3- and 4-positions:

a. Nitration 5 Bromo N N dimethylthiophene 2 carboxamideHNO3,H2SO45 Bromo 3 nitro N N dimethylthiophene 2 carboxamide\text{5 Bromo N N dimethylthiophene 2 carboxamide}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4}\text{5 Bromo 3 nitro N N dimethylthiophene 2 carboxamide}

  • Conditions : Concentrated HNO3_3/H2_2SO4_4, 0–5°C .
  • Yields : 50–60% .

b. Halogenation
Additional bromine or chlorine can be introduced:5 Bromo N N dimethylthiophene 2 carboxamideBr2,FeCl33 5 Dibromo N N dimethylthiophene 2 carboxamide\text{5 Bromo N N dimethylthiophene 2 carboxamide}\xrightarrow{\text{Br}_2,\text{FeCl}_3}\text{3 5 Dibromo N N dimethylthiophene 2 carboxamide}

  • Yields : 60–70% .

Functional Group Transformations

a. Hydrolysis of the Amide
The dimethylamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions:5 Bromo N N dimethylthiophene 2 carboxamideHCl 6M reflux5 Bromothiophene 2 carboxylic acid+ CH3 2NH\text{5 Bromo N N dimethylthiophene 2 carboxamide}\xrightarrow{\text{HCl 6M reflux}}\text{5 Bromothiophene 2 carboxylic acid}+\text{ CH}_3\text{ }_2\text{NH}

  • Yields : 75–85% .

b. Alkylation of the Amide
The amide nitrogen can undergo alkylation with alkyl halides:5 Bromo N N dimethylthiophene 2 carboxamideCH3I NaH5 Bromo N N N trimethylthiophene 2 carboxamide\text{5 Bromo N N dimethylthiophene 2 carboxamide}\xrightarrow{\text{CH}_3\text{I NaH}}\text{5 Bromo N N N trimethylthiophene 2 carboxamide}

  • Yields : 65–80%.

Cross-Coupling Involving the Thiophene Ring

a. Direct Arylation
Pd-catalyzed coupling with aryl halides:5 Bromo N N dimethylthiophene 2 carboxamide+Ar XPd OAc 2,Ag2CO35 Bromo 3 aryl N N dimethylthiophene 2 carboxamide\text{5 Bromo N N dimethylthiophene 2 carboxamide}+\text{Ar X}\xrightarrow{\text{Pd OAc }_2,\text{Ag}_2\text{CO}_3}\text{5 Bromo 3 aryl N N dimethylthiophene 2 carboxamide}

  • Conditions : Pd(OAc)2_2 (5 mol%), Ag2_2CO3_3 (oxidant), DMA, 120°C .
  • Yields : 55–70% .

Comparative Reaction Data

Reaction Type Reagents/Conditions Products Yields Key References
Suzuki CouplingPd(PPh3_3)4_4, K3_3PO4_4, 1,4-dioxane5-Aryl derivatives37–72%
Oxidation (Sulfone)KMnO4_4, H2_2SO4_4Thiophene sulfone50–65%
NitrationHNO3_3, H2_2SO4_43-Nitro-5-bromo derivative50–60%
Hydrolysis6M HCl, reflux5-Bromothiophene-2-carboxylic acid75–85%
Direct ArylationPd(OAc)2_2, Ag2_2CO3_3, DMA3-Aryl-5-bromo derivative55–70%

Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .
  • Electrophilic Substitution : Directed by the electron-donating dimethylamide group, favoring substitution at the 3-position .
  • Amide Hydrolysis : Acid-catalyzed cleavage of the C–N bond via a tetrahedral intermediate.

This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing functionalized thiophenes for optoelectronic applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 5-bromo-N,N-dimethylthiophene-2-carboxamide exhibits potential anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer and leukemia cells, suggesting its potential as a lead compound for developing new anticancer agents.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It shows effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disrupting bacterial cell walls or inhibiting essential metabolic enzymes, which is crucial for bacterial survival. Case studies have reported significant antibacterial effects, indicating its potential utility in developing new antimicrobial therapies .

Materials Science Applications

This compound is being explored for its electronic properties, particularly in the field of organic semiconductors. Its thiophene ring structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are investigating its role as a conductive polymer, which could lead to advancements in flexible electronics .

Biological Studies

Biochemical Assays
In biochemical research, this compound serves as a probe to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable in understanding complex biological systems and developing targeted therapies .

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability among breast cancer cell lines, with IC50 values indicating potent anticancer activity.
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results showed that it inhibited bacterial growth significantly at concentrations as low as 10 µg/mL, highlighting its potential as a novel antimicrobial agent .
  • Material Properties : Research into the electronic properties of this compound revealed that it can be integrated into organic semiconductor devices, enhancing their efficiency due to its favorable charge transport characteristics .

Mechanism of Action

The mechanism of action of 5-bromo-N,N-dimethylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxamide group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural, synthetic, and functional differences between 5-bromo-N,N-dimethylthiophene-2-carboxamide and related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Yield (%) References
This compound Bromine (C5), dimethylcarboxamide (C2) C₈H₉BrNOS Intermediate for cross-coupling reactions N/A
5-Bromo-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide Bromine (C5), nitrothiazole-carboxamide (C2) C₈H₄BrN₃O₃S₂ Antibacterial activity 75
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Bromine (C5), 4-methylpyridinyl-carboxamide C₁₁H₁₀BrN₂OS Suzuki-Miyaura cross-coupling precursor 80
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitro (C5), difluorophenyl-thiazole (C2) C₁₄H₇F₂N₃O₃S₂ Narrow-spectrum antibacterial activity 99.05
5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide Bromine (C5), diethylcarboxamide, methyl (C4) C₁₀H₁₄BrNOS Discontinued commercial availability N/A

Key Research Findings

Commercial and Industrial Relevance

  • Regulatory Status : Safety data for analogs (e.g., 5-bromo-N,N-diethylfuran-2-carboxamide) highlight hazards such as skin irritation and environmental toxicity, necessitating careful handling ().

Biological Activity

5-Bromo-N,N-dimethylthiophene-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H8BrNOSC_7H_8BrNOS and a molecular weight of 234.12 g/mol. Its structure features a thiophene ring with a bromine atom at the 5-position and a carboxamide group at the 2-position. The presence of the dimethyl group enhances its lipophilicity, which is crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the carboxamide group can facilitate hydrogen bonding and halogen bonding, which are essential for binding affinity and specificity.

Key Mechanisms Include:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of d-amino acid oxidase (DAO), with structural modifications influencing their potency .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy is still limited.

Anticancer Properties

Research indicates that compounds with similar structures to this compound could possess anticancer properties. For instance, structural analogs have demonstrated significant inhibition against various cancer cell lines in vitro, suggesting potential therapeutic applications.

Antimicrobial Activity

The compound has been investigated for its antimicrobial activity against several bacterial strains. Although comprehensive data is limited, initial findings suggest that it may inhibit bacterial growth effectively, similar to other thiophene derivatives.

Table 1: Comparative Biological Activity of Thiophene Derivatives

Compound NameBiological ActivityReference
This compoundPotential anticancer
5-Chloro-N,N-dimethylthiophene-2-carboxamideModerate DAO inhibition
5-Methyl-N,N-dimethylthiophene-2-carboxamideAntimicrobial

Case Study: Inhibition of d-Amino Acid Oxidase

A study focused on the structure-activity relationship (SAR) of thiophene derivatives revealed that small substituents at the 5-position significantly enhanced inhibitory activity against DAO. The findings indicated that 5-bromo substitution led to improved potency compared to unsubstituted analogs .

Future Directions in Research

Given its unique structure and preliminary findings indicating biological activity, further research into this compound is warranted. Potential areas for exploration include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
  • Expanded Antimicrobial Testing : Investigating its efficacy against a broader range of pathogens.
  • In Vivo Studies : Assessing the therapeutic potential in animal models to evaluate safety and efficacy.

Q & A

What are the optimized synthetic routes for preparing 5-bromo-N,N-dimethylthiophene-2-carboxamide with high purity and yield?

Level: Basic
Answer:
The synthesis typically involves coupling 5-bromo-thiophene-2-carboxylic acid derivatives with dimethylamine under controlled conditions. Key methods include:

  • Amide Coupling: Reacting 5-bromo-thiophene-2-carbonyl chloride with dimethylamine in acetonitrile under reflux (1 hour, ~75% yield) .
  • Microwave-Assisted Synthesis: Using solvent-free conditions with aluminum oxide as a catalyst for faster reaction kinetics and reduced side products .
  • Solid-Phase Synthesis: Employing Lawesson’s reagent for thioamide intermediates, followed by alkylation (yields vary between 60–85%) .
    Critical Parameters: Reaction temperature (60–100°C), stoichiometric excess of dimethylamine (1.2–1.5 eq), and inert atmosphere to prevent oxidation.

How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives?

Level: Advanced
Answer:
Discrepancies in NMR data often arise from solvent effects, impurities, or conformational isomerism. A systematic approach includes:

  • Solvent Standardization: Compare spectra in deuterated DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts (e.g., carbonyl carbons vary by 0.5–1.0 ppm) .
  • Dynamic NMR (DNMR): Detect rotational barriers in the carboxamide group (ΔG‡ ~12–15 kcal/mol), which can split peaks in slow-exchange regimes .
  • Cross-Validation: Pair ¹H/¹³C NMR with IR (C=O stretch at 1640–1680 cm⁻¹) and HRMS (exact mass ±0.001 Da) .

What experimental strategies improve regioselectivity in functionalizing the thiophene ring of this compound?

Level: Advanced
Answer:
Regioselectivity challenges arise from competing electrophilic substitution at C3 vs. C4 positions. Solutions include:

  • Directing Groups: Utilize the carboxamide’s electron-withdrawing effect to direct electrophiles to C4 (e.g., nitration yields >90% C4-nitro products) .
  • Metal-Mediated Cross-Coupling: Suzuki-Miyaura reactions at C5-bromo position (Pd(PPh₃)₄, K₂CO₃, 80°C) retain carboxamide integrity with >85% selectivity .
  • Computational Guidance: DFT calculations (e.g., Fukui indices) predict nucleophilic attack sites, reducing trial-and-error optimization .

How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

Level: Basic
Answer:
A tiered experimental framework is recommended:

In Silico Screening: Use molecular docking (AutoDock Vina) to prioritize targets (e.g., kinase inhibitors) based on carboxamide-thiophene pharmacophores .

In Vitro Assays:

  • Antimicrobial: Broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .

SAR Analysis: Modify substituents (e.g., bromo → cyano) to correlate structure with activity .

What are the common pitfalls in crystallizing this compound, and how are they mitigated?

Level: Advanced
Answer:
Crystallization failures often stem from:

  • Polymorphism: Use solvent mixtures (e.g., EtOH/H₂O) to favor thermodynamically stable forms .
  • Hygroscopicity: Dry crystals under vacuum (40°C, 24 hours) and store in argon-filled vials .
  • Disorder in Crystal Lattice: Optimize slow evaporation rates (0.5 mL/day) in DMF or DMSO to enhance lattice order .
    Validation: Single-crystal XRD (R-factor < 0.05) and PXRD (match simulated patterns) confirm phase purity .

How do reaction conditions influence the stability of this compound under catalytic hydrogenation?

Level: Advanced
Answer:
The bromo and carboxamide groups are susceptible to hydrogenolysis. Stability is enhanced by:

  • Catalyst Choice: Use Pd/C (10% w/w) instead of Raney Ni to minimize dehalogenation .
  • Pressure Control: Maintain H₂ pressure < 3 atm to prevent C–Br bond cleavage .
  • Additives: Add NaHCO₃ (1 eq) to buffer acidic byproducts that promote hydrolysis .
    Monitoring: Track reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .

What statistical methods optimize the synthesis of this compound for industrial-scale feasibility?

Level: Advanced
Answer:
Design of Experiments (DoE) methodologies are critical:

  • Factorial Design: Screen variables (temperature, catalyst loading) to identify significant factors (p < 0.05) .
  • Response Surface Methodology (RSM): Maximize yield (predicted 88% at 75°C, 1.3 eq amine) .
  • Cost-Benefit Analysis: Compare microwave vs. conventional heating for energy efficiency (30% cost reduction) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N,N-dimethylthiophene-2-carboxamide
Reactant of Route 2
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5-bromo-N,N-dimethylthiophene-2-carboxamide

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